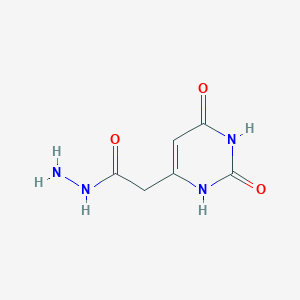
2-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Heterocyclic Carboxylic Acid Hydrazides
- Heterocyclic carboxylic acid hydrazides, like the specified compound, are recognized as valuable building blocks in fine organic synthesis. Such compounds have been found to exhibit properties like hypotensive and antioxidant activities (Meshcheryakova, 2015).
Supramolecular Architectures
- This compound is involved in forming 1D and 3D supramolecular architectures, as demonstrated in studies with Meso-5,7,7,12,12,14-hexamethyl-1,4,8,11-tetraazacyclotetradecane. Such structures are significant in the study of hydrogen bonding and molecular interactions (Fonari et al., 2005).
Biological Activities
- Variants of this compound have been synthesized and shown to exhibit biological activities like plant growth stimulation and antimicrobial properties. This highlights its potential in agricultural and pharmaceutical applications (Pivazyan et al., 2019).
Crystal Structure and Anticonvulsant Properties
- The molecular salt form of this compound has been studied for its crystal structure and anticonvulsant properties, indicating its potential use in medical research and drug development (Mangaiyarkarasi & Kalaivani, 2013).
Antimicrobial and Antifungal Activities
- Synthesized derivatives of this compound have shown varying degrees of antimicrobial and antifungal activities, underscoring its relevance in developing new antimicrobial agents (Meshcheryakova et al., 2021).
Synthesis and Characterization
- The synthesis and characterization of this compound have been extensively studied, providing a foundation for its applications in various research fields (Xiong Jing, 2011).
Novel Efficient Synthesis Methods
- Novel methods for synthesizing derivatives of this compound have been developed, enhancing the efficiency of its production for research and industrial applications (Sotnikov et al., 2021).
properties
IUPAC Name |
2-(2,4-dioxo-1H-pyrimidin-6-yl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O3/c7-10-5(12)2-3-1-4(11)9-6(13)8-3/h1H,2,7H2,(H,10,12)(H2,8,9,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNSCUVYSHFQKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)CC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

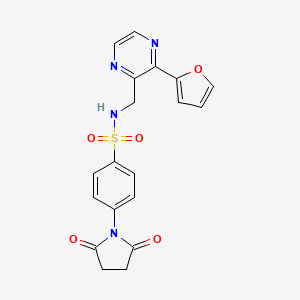
![N-[[4-(2,2-Dimethyl-1,4-oxazepane-4-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2449821.png)
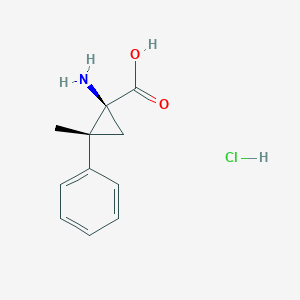
![4-ethoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2449823.png)

![11-(Pyridin-4-yl)-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol](/img/structure/B2449826.png)
![3-(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]propanamide](/img/structure/B2449829.png)
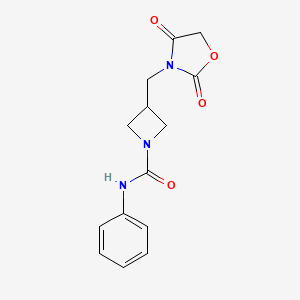


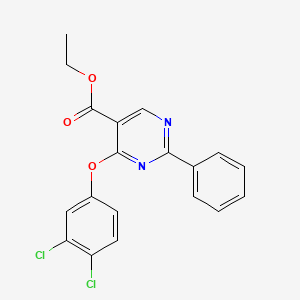
![Methyl 4-[(4-chloro-1,3-benzothiazol-7-yl)carbamoyl]benzoate](/img/structure/B2449836.png)
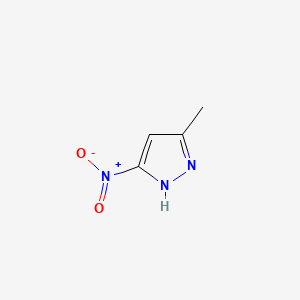
![[3-(3-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2449842.png)